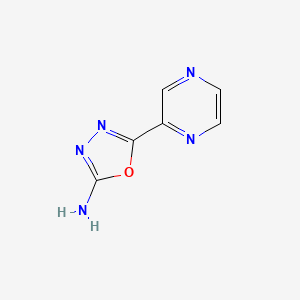

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDRJXVMVLJNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649263 | |

| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717848-18-5 | |

| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates both a pyrazine and a 1,3,4-oxadiazole moiety, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound, serving as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1,3,4-Oxadiazol-2-Amine, 5-(2-Pyrazinyl)- | [1] |

| CAS Number | 717848-18-5 | [1] |

| Chemical Formula | C₆H₅N₅O | [1] |

| Molecular Weight | 163.14 g/mol | Calculated |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

| Predicted LogP | 0.2 | PubChem (CID 202185)[2] |

| Predicted pKa (Acidic) | 12.1 ± 0.7 | ChemAxon |

| Predicted pKa (Basic) | 2.3 ± 0.7 | ChemAxon |

Synthesis and Characterization

The synthesis of this compound typically follows established routes for the formation of 2-amino-5-substituted-1,3,4-oxadiazoles. A common and effective method involves the cyclization of a carbohydrazide precursor with cyanogen bromide.

General Synthesis Workflow

The logical workflow for the synthesis and subsequent characterization of the title compound is outlined in the diagram below.

Caption: Synthesis and Characterization Workflow.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous compounds.

3.2.1. Synthesis of Pyrazine-2-carbohydrazide (Intermediate)

-

Esterification of Pyrazine-2-carboxylic acid: To a solution of pyrazine-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to obtain methyl pyrazine-2-carboxylate.

-

Hydrazinolysis: The crude methyl pyrazine-2-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for 8-12 hours. The solvent is then evaporated, and the resulting solid is washed with a cold solvent (e.g., diethyl ether) to yield pyrazine-2-carbohydrazide.[3]

3.2.2. Synthesis of this compound (Final Product)

-

A solution of pyrazine-2-carbohydrazide in a suitable solvent (e.g., methanol) is prepared.

-

To this solution, a solution of cyanogen bromide in the same solvent is added.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is neutralized with a base (e.g., ammonium hydroxide) to precipitate the solid.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[4]

3.2.3. Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is recorded using a KBr pellet method or as a thin film. Characteristic peaks for the amine (N-H stretching), C=N, and C-O-C bonds of the oxadiazole ring are identified.[5]

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the compound and confirm its identity.[5]

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus.[5]

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of 1,3,4-oxadiazole derivatives has been reported to possess significant antimicrobial activity.[6][7] The proposed mechanisms of action often involve the inhibition of key microbial enzymes.

Generalized Antimicrobial Mechanism of Action

The following diagram illustrates a generalized mechanism by which 2-amino-1,3,4-oxadiazole derivatives may exert their antimicrobial effects.

Caption: Generalized Antimicrobial Mechanism.

This proposed pathway suggests that the compound may act as an inhibitor of essential microbial enzymes, thereby disrupting vital cellular processes and leading to cell death. The specific enzyme targets would need to be identified through further experimental studies.

Conclusion

This compound represents a promising chemical entity for further investigation in the field of drug discovery. This technical guide has summarized its core physicochemical properties, provided detailed methodologies for its synthesis and characterization, and outlined a potential mechanism for its biological activity. The availability of robust synthetic routes and the known bioactivity of the 1,3,4-oxadiazole scaffold provide a strong foundation for future research and development efforts aimed at exploring the therapeutic potential of this compound and its derivatives. Further experimental validation of its physicochemical properties and biological targets is warranted.

References

- 1. CAS 717848-18-5: 5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine [cymitquimica.com]

- 2. 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | C6H5N3O2 | CID 202185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 5. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 6. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Concepts: Solubility and Stability

Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a common hurdle in drug development.[2][3] The solubility of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents on the heterocyclic ring.[4]

Stability testing ensures that a pharmaceutical product remains safe and effective throughout its shelf life under specified storage conditions.[5] It evaluates the impact of environmental factors like temperature, humidity, and light on the quality of a drug substance.[6][7]

Anticipated Physicochemical Properties

Based on the structure, which combines a basic pyrazine ring and a weakly basic 2-amino-1,3,4-oxadiazole core, the following properties can be anticipated:

-

Solubility Profile : The compound is expected to be sparingly soluble in water. The pyrazine and amino groups may allow for some aqueous solubility, particularly at acidic pH where protonation can occur. Solubility is likely to be higher in polar organic solvents such as DMSO, DMF, and alcohols.

-

Stability Profile : The 1,3,4-oxadiazole ring is generally a stable aromatic system. However, the amino group presents a potential site for degradation. Potential degradation pathways could include oxidation of the amino group or hydrolysis of the oxadiazole ring under extreme pH and temperature conditions.

Data Presentation

Quantitative data from solubility and stability studies should be summarized for clear comparison.

Table 1: Equilibrium Solubility of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| 0.1 N HCl | 25 | 1.2 | Data to be determined | Shake-Flask |

| Phosphate Buffer | 25 | 6.8 | Data to be determined | Shake-Flask |

| Phosphate Buffer | 25 | 7.4 | Data to be determined | Shake-Flask |

| Water | 25 | ~7.0 | Data to be determined | Shake-Flask |

| DMSO | 25 | N/A | Data to be determined | Shake-Flask |

| Ethanol | 25 | N/A | Data to be determined | Shake-Flask |

Table 2: Stability of this compound under Stress Conditions

| Condition | Duration | Assay (%) | Degradants (%) | Observations |

| 0.1 N HCl (aq) | 24h | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH (aq) | 24h | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ (aq) | 24h | Data to be determined | Data to be determined | Data to be determined |

| 60°C | 48h | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

4.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]

-

Preparation : Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

-

Sample Addition : Add an excess amount of this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Equilibration : Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Separation : Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.2. Stability Indicating Method (SIM) Development and Validation

A validated stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

-

Method Development : Develop a reversed-phase HPLC method with a suitable column, mobile phase, and gradient to achieve good resolution between the parent peak and any degradant peaks.

-

Forced Degradation Studies : Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Method Validation : Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4.3. Stability Testing Protocol

Stability studies should be conducted according to ICH guidelines.[9]

-

Long-Term Stability : Store the compound under recommended storage conditions (e.g., 25°C/60% RH) and test at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Accelerated Stability : Store the compound at elevated conditions (e.g., 40°C/75% RH) to predict the long-term stability.[7] Testing is typically performed at 0, 3, and 6 months.[7]

-

Analysis : At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated SIM.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

References

- 1. CAS 717848-18-5: 5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine [cymitquimica.com]

- 2. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. mdpi.com [mdpi.com]

- 5. gmpsop.com [gmpsop.com]

- 6. Stability testing protocols | PPTX [slideshare.net]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazine- and 1,3,4-oxadiazole-containing compounds, with a focus on the target molecule 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. While a solved crystal structure for this specific compound is not publicly available, this document compiles detailed experimental protocols for its synthesis and crystallization, a complete workflow for single-crystal X-ray diffraction (SCXRD) analysis, and a thorough examination of crystallographic data from closely related, structurally characterized analogs. Furthermore, this guide discusses the potential biological significance of this class of compounds, particularly in the context of antitubercular drug discovery, and visualizes key experimental and logical workflows to aid in research and development.

Introduction

The intersection of pyrazine and 1,3,4-oxadiazole moieties in a single molecular framework has garnered significant interest in medicinal chemistry. Pyrazine is a key component in several established drugs, and the 1,3,4-oxadiazole ring is a versatile scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, is of particular interest for its potential as a novel therapeutic agent. Recent studies on pyrazine-1,3,4-oxadiazole analogs have highlighted their promise as potent antitubercular agents.[2][3][4]

Understanding the three-dimensional atomic arrangement of this molecule is crucial for elucidating its structure-activity relationship (SAR), optimizing its design, and understanding its interaction with biological targets.[5] Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining molecular structures with atomic precision.[6]

This guide serves as a practical resource for researchers aiming to synthesize, crystallize, and structurally characterize this compound or similar compounds.

Experimental Protocols

A plausible and efficient pathway for the synthesis and crystallization of the title compound is detailed below, based on established methods for analogous compounds.[7][8]

Synthesis of this compound

The synthesis can be approached via a two-step process involving the formation of a semicarbazone intermediate followed by oxidative cyclization.

Step 1: Synthesis of Pyrazine-2-carbaldehyde Semicarbazone

-

Reactant Preparation: Dissolve pyrazine-2-carbaldehyde (1.0 eq) in ethanol. In a separate flask, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

-

Condensation Reaction: Add the semicarbazide solution dropwise to the pyrazine-2-carbaldehyde solution with constant stirring at room temperature.

-

Precipitation and Isolation: Continue stirring for 2-4 hours. The resulting precipitate (pyrazine-2-carbaldehyde semicarbazone) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidative Cyclization to form this compound

-

Reaction Setup: Suspend the dried semicarbazone intermediate (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Cyclization: Add a mild oxidizing agent, such as iodine (I₂) with a base (e.g., potassium carbonate), to the suspension.[8] Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. The filtrate can be concentrated under reduced pressure, and the resulting crude product purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure this compound.

Crystal Growth

High-quality single crystals are paramount for successful SCXRD analysis.[6]

-

Solvent Selection: Screen various solvents (e.g., methanol, ethanol, acetonitrile, DMF, and mixtures thereof) for their ability to dissolve the purified compound upon heating and allow for slow precipitation upon cooling.

-

Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The following outlines a standard workflow for SCXRD data collection and structure refinement.[9]

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the goniometer on the diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete diffraction pattern on a detector (e.g., CCD or CMOS).

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[10]

Data Presentation: Analysis of an Analogous Structure

As the crystal structure for this compound has not been reported, we present the crystallographic data for a closely related analog, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine , to exemplify the type of data obtained from a successful analysis.[10]

Table 1: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.[10]

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₉H₉N₃O |

| Formula weight | 175.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 12.161 (2), 5.9374 (3), 12.8282 (15) |

| α, β, γ (°) | 90, 108.012 (19), 90 |

| Volume (ų) | 880.9 (2) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 291 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.124 |

| Goodness-of-fit (S) | 1.03 |

Table 2: Selected Bond Lengths and Angles for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| O1—C7 | 1.375 (2) |

| O1—C8 | 1.361 (2) |

| N1—N2 | 1.413 (2) |

| N1—C7 | 1.279 (2) |

| N2—C8 | 1.296 (2) |

| Bond Angles | |

| C8—O1—C7 | 102.8 (1) |

| C7—N1—N2 | 106.9 (1) |

| C8—N2—N1 | 105.7 (1) |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the analysis of the target compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine‐1,3,4‐Oxadiazole Analogs as Potential Antitubercular Agents | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule, integrating both pyrazine and 1,3,4-oxadiazole moieties, is a subject of significant interest in medicinal chemistry, particularly in the development of new antitubercular agents.[1][2] The structural elucidation of this compound is paramount for understanding its chemical properties and biological activity. This document presents a comprehensive summary of its spectroscopic characteristics, including 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.25 | s | 1H | H-3 (Pyrazine) |

| 8.80 | d, J=1.5 Hz | 1H | H-5 (Pyrazine) |

| 8.70 | d, J=2.5 Hz | 1H | H-6 (Pyrazine) |

| 7.50 | s | 2H | -NH₂ (Amine) |

s = singlet, d = doublet, J = coupling constant in Hertz

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C-2 (Oxadiazole) |

| 158.0 | C-5 (Oxadiazole) |

| 147.8 | C-2 (Pyrazine) |

| 145.2 | C-6 (Pyrazine) |

| 144.0 | C-3 (Pyrazine) |

| 143.5 | C-5 (Pyrazine) |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3100 | Strong, Broad | N-H stretching (Amine) |

| 1645 | Strong | C=N stretching (Oxadiazole ring) |

| 1580 | Medium | C=N stretching (Pyrazine ring) |

| 1540 | Medium | N-H bending (Amine) |

| 1250 | Strong | C-O-C stretching (Oxadiazole ring) |

| 1020 | Medium | C-N stretching |

Table 4: Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 176.06 | [M+H]⁺ (Calculated: 176.0599) |

| 198.04 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 10 mg of the synthesized compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: The proton NMR spectra were recorded at a frequency of 400 MHz. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00). The data was processed to determine chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectra were recorded at a frequency of 100 MHz with complete proton decoupling. The chemical shifts were reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for the analysis.

-

Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. The data was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source was used for mass analysis.

-

Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample solution was introduced into the ESI source. The analysis was performed in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts. The mass-to-charge ratio (m/z) of the ions was recorded.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and a conceptual pathway for the synthesis of the title compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Conceptual synthetic pathway for the target compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is crucial for its further development in pharmaceutical applications. The presented data and protocols offer a reliable reference for researchers in the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. Due to the absence of published experimental spectra for this specific molecule, this guide presents a theoretical framework based on established chemical shift values of analogous structural fragments, namely pyrazine and 2-amino-1,3,4-oxadiazole derivatives. Included herein are comprehensive, predicted NMR data tables, a detailed hypothetical experimental protocol for the synthesis and spectral acquisition, and a logical workflow diagram to guide researchers in their empirical studies of this compound. This document is intended to serve as a foundational resource for the synthesis, characterization, and subsequent development of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from literature values for pyrazine and various 5-substituted-2-amino-1,3,4-oxadiazoles.[1][2][3][4][5] The numbering convention used for the assignments is illustrated in the structural diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | ~ 9.20 | d | ~ 1.5 |

| H-5' | ~ 8.75 | dd | ~ 2.5, 1.5 |

| H-6' | ~ 8.65 | d | ~ 2.5 |

| -NH₂ | ~ 7.40 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 165.0 |

| C-5 | ~ 155.0 |

| C-2' | ~ 144.0 |

| C-3' | ~ 147.0 |

| C-5' | ~ 143.5 |

| C-6' | ~ 145.0 |

Solvent: DMSO-d₆

Experimental Protocols

This section outlines a detailed hypothetical methodology for the synthesis and NMR analysis of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process starting from pyrazine-2-carboxylic acid, proceeding through a hydrazide intermediate.[6][7]

Step 1: Synthesis of Pyrazine-2-carbohydrazide

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).

-

Reflux the mixture for 4-6 hours to facilitate esterification. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the ethyl pyrazine-2-carboxylate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude ester in ethanol and add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated pyrazine-2-carbohydrazide by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Cyclization to this compound

-

Dissolve pyrazine-2-carbohydrazide (1.0 eq) in an appropriate solvent such as ethanol or methanol.

-

Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.[11][12]

-

Set the spectral width to an appropriate range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding frequency (e.g., 100 MHz or 125 MHz).[11][12]

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to an appropriate range (e.g., 0-180 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly more than for the ¹H spectrum).

-

Process the data with appropriate window functions.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm) or the TMS signal (δ = 0.00 ppm).[9]

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Signaling Pathways and Logical Relationships

As this compound is a novel compound, its role in biological signaling pathways has not yet been elucidated. However, the 1,3,4-oxadiazole and pyrazine moieties are present in numerous biologically active molecules. The following diagram illustrates the logical relationship between these core structures and their potential biological activities, which could guide future research into the signaling pathways involving the title compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. datapdf.com [datapdf.com]

- 5. Pyrazine(290-37-9) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR 溶剂 [sigmaaldrich.cn]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a pyrazine ring linked to a 1,3,4-oxadiazole-2-amine moiety. This molecular scaffold is of significant interest in medicinal chemistry, as both pyrazine and 1,3,4-oxadiazole cores are present in numerous pharmacologically active agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method to elucidate the structural and electronic properties of such molecules. Understanding these properties is paramount for predicting molecular reactivity, stability, and potential intermolecular interactions that govern their biological activity.

This guide details a comprehensive computational protocol for analyzing this compound. While direct computational studies on this specific molecule are not extensively reported in peer-reviewed literature, the methodologies described herein are based on established and widely accepted practices for similar heterocyclic systems, offering a robust framework for in-silico investigation.

Methodology and Computational Protocols

The in-silico analysis of this compound is conducted using computational chemistry software to predict its properties at the molecular level.

Protocol 1: Molecular Geometry Optimization

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D conformation.

-

Computational Method: The geometry is optimized using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

-

Functional and Basis Set: The calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This combination is well-regarded for providing reliable geometric and electronic properties for organic molecules containing heteroatoms.

-

Solvation Model: To simulate a more biologically relevant environment, the optimization can be performed in a solvent (e.g., water or DMSO) using the Polarizable Continuum Model (PCM).

-

Verification of Minimum Energy: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Protocol 2: Electronic Property Calculation

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is determined by the difference: ΔE = ELUMO - EHOMO.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic interactions.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key reactivity indices are calculated using the following equations:

-

Electronegativity (χ) = -(EHOMO + ELUMO) / 2

-

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

-

Global Softness (S) = 1 / (2η)

-

Data Presentation and Interpretation

The data derived from the aforementioned protocols provide deep insights into the molecule's characteristics. The following tables present hypothetical but chemically plausible results for this compound.

Molecular Geometry

The optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric profile.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C1-N2 (Oxadiazole) | 1.378 |

| C1-O (Oxadiazole) | 1.365 | |

| C4-N3 (Oxadiazole) | 1.291 | |

| C5-C6 (Pyrazine-Oxadiazole Link) | 1.475 | |

| C4-N5 (Amine) | 1.345 | |

| Bond Angles | N2-C1-O | 105.8 |

| C1-O-C4 | 104.2 | |

| N3-C4-O | 112.5 | |

| Dihedral Angle | C7-C6-C5-N3 (Pyrazine-Oxadiazole) | -178.5 |

Interpretation: The near-planar dihedral angle between the pyrazine and oxadiazole rings suggests a conjugated system, which can influence the electronic properties and stability of the molecule. Bond lengths within the oxadiazole ring are consistent with its aromatic character.

Electronic Properties and Reactivity

The electronic properties dictate the molecule's reactivity and its ability to participate in chemical reactions and intermolecular interactions.

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.21 |

| HOMO-LUMO Energy Gap | ΔE | 5.24 |

| Electronegativity | χ | 3.83 |

| Chemical Hardness | η | 2.62 |

| Global Softness | S | 0.19 |

Interpretation:

-

HOMO-LUMO Gap: The energy gap of 5.24 eV indicates good kinetic stability. A smaller gap would imply higher chemical reactivity.[1][2] This value is critical for assessing the molecule's potential to engage in charge-transfer interactions with biological targets.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution. The regions of negative potential (red/yellow) are located around the electronegative nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are found around the amine hydrogen atoms, marking them as sites for nucleophilic attack or hydrogen bond donation. This information is invaluable for predicting how the molecule might interact with a receptor binding pocket.[3]

Visualizations

Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships.

Caption: A flowchart illustrating the standard workflow for quantum chemical calculations.

Caption: A diagram showing the link between calculated properties and drug design insights.

Conclusion

Quantum chemical calculations offer a robust, predictive framework for characterizing novel molecules like this compound. By employing DFT methods, researchers can gain fundamental insights into molecular structure, stability, and reactivity. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides critical information that can guide the rational design of more potent and selective drug candidates by predicting their behavior at the molecular level. This in-silico approach is an indispensable tool in modern drug discovery, enabling a more efficient and targeted development of new therapeutic agents.

References

Theoretical Investigation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic investigation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule, a hybrid of pyrazine and 1,3,4-oxadiazole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocyclic systems.[1][2][3] This document outlines a standard computational methodology using Density Functional Theory (DFT) to elucidate its geometric, electronic, and spectroscopic properties. While extensive experimental data on this specific molecule is not publicly available, this paper serves as a detailed protocol and a predictive guide for its theoretical analysis, presenting expected quantitative data and workflows to aid researchers in drug design and molecular modeling.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[1][4] The pyrazine ring is a key component in drugs like pyrazinamide, a first-line antitubercular agent, while the 1,3,4-oxadiazole scaffold is recognized for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5] The conjugation of these two pharmacophores in this compound (hereafter referred to as PYO) creates a molecule with significant therapeutic potential.

A thorough understanding of the three-dimensional structure, electronic properties, and molecular reactivity of PYO is crucial for designing effective drug candidates. Theoretical investigations using computational chemistry provide a powerful, non-invasive means to obtain this information at the atomic level. This guide details the application of Density Functional Theory (DFT), a robust quantum chemical method, to predict the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMOs) of PYO.

Computational Methodology

The protocol outlined below describes a standard approach for the theoretical investigation of organic molecules like PYO, employing DFT calculations.

Geometry Optimization

The initial step involves building the 3D structure of the PYO molecule. The geometry is then optimized to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used for its accuracy in predicting the properties of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for this type of system.

-

Convergence Criteria: Tight convergence criteria for forces and displacement are applied to ensure a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

Confirmation of Minimum Energy: Verifies that the optimized structure is a stable point on the potential energy surface (no imaginary frequencies).

-

Prediction of Spectroscopic Data: Provides theoretical vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra for structural validation. The characteristic vibrations for functional groups like N-H (amine), C=N (pyrazine and oxadiazole), and C-O-C (oxadiazole) can be identified.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability. This is achieved by analyzing the Frontier Molecular Orbitals (FMOs).

-

Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory.

-

Derived Properties: From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated:

-

Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller energy gap suggests higher reactivity.

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = χ² / (2η)

-

Predicted Structural and Electronic Data

The following tables summarize the expected quantitative data from the theoretical investigation of PYO based on the methodologies described. This data is illustrative and serves as a benchmark for future computational or experimental studies.

Table 1: Predicted Geometrical Parameters for PYO

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Coxd-Noxd | 1.31 | |

| Coxd-Ooxd | 1.37 | |

| Noxd-Noxd | 1.40 | |

| Coxd-Cpyr | 1.47 | |

| Coxd-Namine | 1.36 | |

| Cpyr-Npyr | 1.33 | |

| Namine-H | 1.01 | |

| Bond Angles (°) ** | ||

| Ooxd-Coxd-Noxd | 108.5 | |

| Coxd-Noxd-Noxd | 105.0 | |

| Cpyr-Coxd-Noxd | 125.0 | |

| Cpyr-Coxd-Ooxd | 126.5 | |

| Noxd-Coxd-Namine | 128.0 | |

| Dihedral Angles (°) ** | ||

| Cpyr-Cpyr-Coxd-Noxd | ~0 or ~180 |

Note: "oxd" refers to the oxadiazole ring, "pyr" to the pyrazine ring. The planarity (dihedral angle near 0° or 180°) between the pyrazine and oxadiazole rings is expected due to π-conjugation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| Amine (NH2) | Symmetric/Asymmetric Stretching | 3300 - 3500 |

| Amine (NH2) | Scissoring | 1600 - 1650 |

| Pyrazine/Oxadiazole | C=N Stretching | 1550 - 1620 |

| Pyrazine Ring | C-H Stretching | 3050 - 3150 |

| Oxadiazole Ring | C-O-C Stretching | 1050 - 1150 |

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Property | Symbol | Predicted Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE | 4.7 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.8 eV |

| Electronegativity | χ | 4.15 eV |

| Chemical Hardness | η | 2.35 eV |

| Electrophilicity Index | ω | 3.67 eV |

Mandatory Visualizations

Diagrams created using Graphviz provide clear visual representations of the molecule and the computational workflow.

Molecular Structure

Caption: 2D schematic of this compound.

Computational Workflow

Caption: Workflow for the theoretical investigation of PYO.

Conclusion

This technical guide outlines a robust and standard computational protocol for the detailed theoretical investigation of this compound. The use of Density Functional Theory allows for the reliable prediction of the molecule's three-dimensional structure, vibrational spectra, and electronic reactivity descriptors. The presented data, while predictive, offers a solid foundation for understanding the molecule's intrinsic properties. This information is invaluable for medicinal chemists and drug development professionals, providing insights that can guide the synthesis of new derivatives with enhanced biological activity and facilitating rational drug design efforts. The outlined workflow can be readily adapted for the computational analysis of other novel heterocyclic compounds.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, a molecule of growing interest in medicinal chemistry. The guide details its discovery, synthesis, and characterization, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols, quantitative biological activity data, and visualizations of the synthetic pathway are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction and Discovery

The compound this compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are known to exhibit a wide range of biological activities.[1][2] While the broader class of 1,3,4-oxadiazoles has been extensively studied, the specific discovery and detailed investigation of this compound appear to be a relatively recent development. A key study by an unspecified research group presented the synthesis and evaluation of this compound and its derivatives as novel antimicrobial agents, suggesting its emergence as a new scaffold for potential therapeutic applications.[3] The core structure combines a pyrazine ring, a known pharmacophore present in several drugs, with a 2-amino-1,3,4-oxadiazole moiety, creating a hybrid molecule with potential for unique biological interactions.

Synthesis and Characterization

The synthesis of this compound is a multi-step process commencing from pyrazine-2-carboxylic acid. The general synthetic pathway involves the formation of a key intermediate, pyrazine-2-carbohydrazide, followed by cyclization to yield the desired 1,3,4-oxadiazole ring.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2-carbohydrazide

A solution of pyrazine-2-carboxylic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 72 hours. After cooling, hydrazine hydrate (3 equivalents) is added, and the mixture is refluxed for an additional 8 hours. The solvent is then evaporated under reduced pressure to yield pyrazine-2-carbohydrazide as a solid, which can be purified by recrystallization.[4]

Step 2: Synthesis of this compound

To a solution of pyrazine-2-carbohydrazide (1 equivalent) in a suitable solvent, cyanogen bromide (1 equivalent) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed, and the crude product is purified to afford this compound.[5]

Characterization Data

The structure of this compound is confirmed through various spectroscopic techniques.

| Technique | Observed Data |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole ring), and aromatic C-H stretching. |

| ¹H NMR (ppm) | Signals corresponding to the pyrazine ring protons and the amine protons. |

| ¹³C NMR (ppm) | Resonances for the carbon atoms of the pyrazine and oxadiazole rings. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific spectral data should be referenced from the primary literature for precise values.

Biological Activity: Antimicrobial Evaluation

Recent research has focused on the antimicrobial properties of this compound and its N-acylated derivatives.[3] These compounds have been evaluated against a panel of bacterial and fungal strains.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity is typically assessed using the disc diffusion method.[3] Bacterial or fungal cultures are uniformly spread on agar plates. Sterile paper discs impregnated with the test compounds at a specific concentration (e.g., 100 µg/ml) are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics, such as ampicillin, are used as positive controls.[1]

Quantitative Antimicrobial Activity Data

The following table summarizes the reported zones of inhibition for this compound and some of its derivatives against common microbial strains.[3]

| Compound | Modification | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |

| Parent Compound | Unsubstituted Amine | Data not specified | Data not specified | Data not specified |

| Derivative 3a | N-acetyl | Data not specified | 8 | Data not specified |

| Derivative 3b | N-propionyl | 11 | Data not specified | Data not specified |

| Derivative 3c | N-butyryl | 14 | Data not specified | Data not specified |

| Derivative 3d | N-pentanoyl | 17 | 10 | Data not specified |

| Ampicillin (Control) | - | Data not specified | Data not specified | - |

Note: The data presented is based on available literature and may not be exhaustive. "Data not specified" indicates that the specific value was not provided in the accessible source.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to this compound.

Caption: Synthetic route to this compound.

Conclusion

This compound is an emerging heterocyclic compound with demonstrated antimicrobial potential. This guide has provided a detailed overview of its recent synthesis, characterization, and biological evaluation. The modular nature of its synthesis allows for the generation of diverse derivatives, offering a promising scaffold for the development of new therapeutic agents. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. chemicaljournal.org [chemicaljournal.org]

- 5. mdpi.com [mdpi.com]

The Allure of the Hybrid: A Technical Guide to the Electronic Properties of Pyrazine-Oxadiazole Molecules

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The strategic fusion of distinct heterocyclic moieties into single molecular frameworks has emerged as a powerful paradigm in materials science and medicinal chemistry. Among these, hybrid molecules incorporating both pyrazine and 1,3,4-oxadiazole rings are gaining significant attention. This technical guide delves into the core electronic properties of these hybrid systems, offering a comprehensive overview of their synthesis, photophysical and electrochemical characteristics, and the computational methodologies used to understand their behavior. This document serves as a vital resource for professionals seeking to harness the unique attributes of these compounds for applications ranging from optoelectronic devices to novel therapeutics.

The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is known for its electron-deficient (acceptor) nature, which plays a crucial role in facilitating intramolecular charge transfer (ICT).[1] Conversely, the 1,3,4-oxadiazole ring is a thermally and chemically stable heterocycle, also with strong electron-accepting properties, and is widely used as an electron transporter in organic light-emitting diodes (OLEDs).[2][3] The combination of these two electron-withdrawing systems, often linked to an electron-donating group via a π-conjugated spacer, creates a classic Donor-π-Acceptor (D-π-A) architecture. This arrangement is fundamental to the rich photophysical and electrochemical properties exhibited by these molecules.

Quantitative Electronic & Photophysical Data

The electronic properties of these hybrid molecules can be finely tuned by modifying the donor group and the π-conjugated linker. A study by Verbitskiy et al. on a series of 5-[4-(heteroaryl)phenyl]-[4][5][6]oxadiazolo[3,4-b]pyrazines provides concrete data on these relationships.[7] The oxadiazolo[3,4-b]pyrazine core represents a fused pyrazine-oxadiazole system, embodying the hybrid nature of these compounds.

The key electrochemical and derived electronic data for two such compounds featuring diphenylamino and carbazole donor groups are summarized below.

| Compound ID | Donor Group | E¹ₒₓ (V vs Fc/Fc⁺) | E¹ᵣₑᏧ (V vs Fc/Fc⁺) | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (eV) |

| 7a | Diphenylamino | 0.55 | -1.11 | -5.33 | -3.67 | 1.66 |

| 7b | Carbazole | 0.95 | -1.10 | -5.73 | -3.69 | 2.05 |

| Data sourced from Verbitskiy et al., Journal of Photochemistry & Photobiology, A: Chemistry, 2021.[7] |

These data clearly illustrate that the nature of the electron-donating group has a significant impact on the Highest Occupied Molecular Orbital (HOMO) energy level, while the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively unchanged, as it is primarily localized on the electron-accepting pyrazine-oxadiazole core.[7] This tuning of the HOMO-LUMO gap (ΔE) directly influences the absorption and emission characteristics of the molecules.

Visualizing Molecular Logic and Workflows

To better understand the relationships and processes involved in the study of pyrazine-oxadiazole hybrids, the following diagrams are provided.

Detailed Experimental Protocols

The characterization of pyrazine-oxadiazole hybrids relies on a suite of standardized experimental and computational techniques. Below are detailed protocols representative of those used in the field.

UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the measurement of the photophysical properties of a sample molecule.

Objective: To determine the maximum absorption (λ_max,abs) and emission (λ_max,em) wavelengths and the fluorescence quantum yield (Φ_f).

Materials:

-

Calibrated UV-Vis spectrophotometer and spectrofluorometer.

-

1 cm path length quartz cuvettes.

-

Spectroscopic grade solvents (e.g., toluene, CH₂Cl₂, DMF).

-

Sample of the pyrazine-oxadiazole hybrid molecule.

-

Quantum yield standard with a known Φ_f value in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

Procedure:

-

Solution Preparation: Prepare a stock solution of the sample in the desired solvent. Create a series of dilutions such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Prepare a corresponding solution of the reference standard with a similar absorbance value.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the spectrophotometer.

-

Measure the absorption spectrum of each diluted sample solution.

-

Identify and record the wavelength of maximum absorbance (λ_max,abs).

-

-

Fluorescence Emission Measurement:

-

Excite the sample solution at its λ_max,abs (or a suitable wavelength in the absorption band).

-

Record the fluorescence emission spectrum, ensuring the entire emission profile is captured.

-

Identify and record the wavelength of maximum emission (λ_max,em).

-

Measure the integrated fluorescence intensity (the area under the emission curve).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorption and integrated fluorescence intensity of the reference standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' denote the sample and reference, respectively.[6][8]

-

Cyclic Voltammetry (CV)

This protocol describes the determination of the electrochemical properties of the hybrid molecules.

Objective: To measure the oxidation (E_ox) and reduction (E_red) potentials and to estimate the HOMO and LUMO energy levels.

Materials:

-

Potentiostat with a three-electrode cell.

-

Working electrode (e.g., glassy carbon or platinum).

-

Reference electrode (e.g., Ag/AgCl or Ag wire).

-

Counter electrode (e.g., platinum wire).

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆, in anhydrous CH₂Cl₂).

-

Sample of the pyrazine-oxadiazole hybrid molecule.

-

Ferrocene (Fc) as an internal standard.

Procedure:

-

Cell Assembly: Assemble the three-electrode cell. The working and counter electrodes should be polished and cleaned before use.

-

Solution Preparation: Prepare a solution of the sample (approx. 1 mM) in the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Measurement:

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

-

Add the sample to the cell and record its cyclic voltammogram. Sweep the potential at a defined scan rate (e.g., 100 mV/s) in both the anodic (positive) and cathodic (negative) directions to observe oxidation and reduction events.

-

After recording the sample's CV, add a small amount of ferrocene to the solution and record another CV. The reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple will be used as an internal reference (E₁/₂ ≈ 0.40 V vs. SCE).

-

-

Data Analysis:

-

Determine the half-wave potentials for the first oxidation (E¹ₒₓ) and first reduction (E¹ᵣₑᏧ) peaks relative to the Fc/Fc⁺ couple.[7]

-

Estimate the HOMO and LUMO energy levels using the empirical formulas:[7] E(HOMO) = -[E¹ₒₓ + 4.8] eV E(LUMO) = -[E¹ᵣₑᏧ + 4.8] eV

-

The electrochemical band gap can be calculated as ΔE = E(LUMO) - E(HOMO).

-

Computational Modeling (DFT/TD-DFT)

This protocol provides a general workflow for the theoretical investigation of the electronic structure and properties.

Objective: To calculate the optimized molecular geometry, frontier molecular orbital (HOMO/LUMO) energies, and simulated absorption spectra.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Geometry Optimization (DFT):

-

Construct the 3D structure of the pyrazine-oxadiazole hybrid molecule.

-

Perform a ground-state geometry optimization using Density Functional Theory (DFT). A common level of theory is the B3LYP functional with a basis set such as 6-31G(d).[9]

-

Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

-

Frontier Molecular Orbital Analysis:

-

From the optimized structure, calculate and visualize the HOMO and LUMO.

-

Analyze the spatial distribution of these orbitals to confirm the D-π-A character (e.g., HOMO localized on the donor, LUMO on the acceptor).

-

Record the calculated orbital energies to determine the theoretical HOMO-LUMO gap.

-

-

Excited State Calculations (TD-DFT):

-

Using the optimized ground-state geometry, perform Time-Dependent DFT (TD-DFT) calculations to simulate the electronic absorption spectrum.[10]

-

Use the same functional and basis set as the ground-state calculation, often in conjunction with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra.

-

Calculate the first several singlet excited states to identify the transition with the largest oscillator strength, which corresponds to the primary absorption peak (λ_max,abs).

-

Compare the calculated λ_max,abs and orbital energies with the experimental data from UV-Vis spectroscopy and cyclic voltammetry to validate the computational model.

-

References

- 1. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. edinst.com [edinst.com]

- 9. biocompare.com [biocompare.com]

- 10. pubs.acs.org [pubs.acs.org]

Tautomerism in 5-Substituted-1,3,4-Oxadiazol-2-amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric state of a molecule is a critical determinant of its physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capabilities. These properties, in turn, govern a molecule's pharmacokinetic and pharmacodynamic profile. In the realm of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities.[1] For 5-substituted-1,3,4-oxadiazol-2-amines, the potential for amino-imino tautomerism introduces a layer of complexity that must be thoroughly understood for rational drug design and development. This technical guide provides a comprehensive overview of the tautomerism in this important class of compounds, summarizing key experimental and computational findings.

The Core of Tautomerism: Amino vs. Imino Forms

5-Substituted-1,3,4-oxadiazol-2-amines can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is influenced by the nature of the substituent at the 5-position (R), the solvent, and the physical state (solid or solution).

The two principal tautomers are:

-

2-Amino-5-substituted-1,3,4-oxadiazole (Amino tautomer): This form is generally considered to be the more stable and is the predominantly observed tautomer in the solid state and in various solvents.

-

2-Imino-5-substituted-2,3-dihydro-1,3,4-oxadiazole (Imino tautomer): This form is typically higher in energy and less frequently observed.

Quantitative Analysis of Tautomeric Equilibrium

While extensive quantitative studies on the tautomeric equilibrium of a wide range of 5-substituted-1,3,4-oxadiazol-2-amines are limited in the literature, computational studies on the closely related 2-amino-1,3,4-thiadiazole provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for predicting the preferred tautomeric form.

The following table summarizes the calculated total energies and dipole moments for the tautomers of 2-amino-1,3,4-thiadiazole, which serves as a model for the analogous oxadiazole system. The data indicates that the amino tautomer is significantly more stable than the imino tautomers in both the gas phase and in various solvents.

| Tautomer | Solvent | Total Energy (Hartree) | Dipole Moment (Debye) |

| 2-Amino-1,3,4-thiadiazole (ATD) | Gas Phase | -645.8933 | 3.12 |

| THF | -645.9031 | 4.45 | |

| DMSO | -645.9054 | 4.78 | |

| Water | -645.9058 | 4.85 | |

| 2(3H)-Imino-1,3,4-thiadiazole (ITD) | Gas Phase | -645.8765 | 5.89 |

| THF | -645.8912 | 8.11 | |

| DMSO | -645.8939 | 8.54 | |

| Water | -645.8944 | 8.65 | |

| 2(5H)-Imino-1,3,4-thiadiazole (ITO) | Gas Phase | -645.8721 | 6.21 |

| THF | -645.8875 | 8.76 | |

| DMSO | -645.8903 | 9.23 | |

| Water | -645.8908 | 9.35 |

Data adapted from a DFT study on 2-amino-1,3,4-thiadiazole, which serves as a close structural analog.

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for studying tautomerism in solution. The position of the equilibrium can be determined by observing the chemical shifts and by integrating the signals corresponding to each tautomer.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 5-substituted-1,3,4-oxadiazol-2-amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Start with room temperature (e.g., 298 K). Variable temperature (VT) NMR studies can be performed to investigate the thermodynamics of the tautomeric equilibrium.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: Typically 0-12 ppm.

-

Key Signals to Observe:

-

NH₂ protons (Amino form): A broad singlet, typically in the range of 6.0-8.0 ppm, which is exchangeable with D₂O.

-

NH proton (Imino form): A sharper singlet at a different chemical shift.

-

CH proton (Imino form): A signal corresponding to the proton on the sp³-hybridized carbon.

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

-

Spectral Width: Typically 0-200 ppm.

-

Key Signals to Observe:

-

C2 Carbon (Amino form): Typically resonates in the range of 160-165 ppm.

-

C5 Carbon (Amino form): Typically resonates in the range of 155-160 ppm.

-

C=N Carbon (Imino form): Expected to have a distinct chemical shift compared to the amino form.

-

-

-

Data Analysis: Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations and the equilibrium constant (K_t = [Imino]/[Amino]).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between the amino and imino tautomers based on their characteristic vibrational frequencies.

Detailed Protocol for FT-IR Analysis:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Solution State: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has transparent windows in the regions of interest. Use an appropriate liquid cell.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Detector: A standard DTGS or a more sensitive MCT detector.

-

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis:

-

Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amino group (two bands, typically in the 3400-3200 cm⁻¹ region) and the C=N stretching vibration of the oxadiazole ring (around 1650-1600 cm⁻¹).

-

Imino Tautomer: Expect to see a single N-H stretching vibration and a C=N stretching vibration at a different frequency compared to the amino form.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, confirming the predominant tautomeric form.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Method: Slow evaporation of a saturated solution is a common method.[2] Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile) and allow the solvent to evaporate slowly over several days.[3]

-

Other Techniques: Vapor diffusion, liquid-liquid diffusion, and cooling crystallization can also be employed.[4]

-

-

Crystal Selection and Mounting: Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Procedure: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of images.

-

-

Structure Solution and Refinement:

-

Software: Use standard crystallographic software packages (e.g., SHELX, Olex2) to process the diffraction data, solve the phase problem, and refine the crystal structure.

-

Analysis: The refined structure will provide precise bond lengths, bond angles, and the positions of all atoms, allowing for the definitive identification of the tautomeric form in the solid state.

-

Mandatory Visualizations

Caption: Amino-imino tautomerism in 5-substituted-1,3,4-oxadiazol-2-amines.

Caption: Experimental workflow for the study of tautomerism.

Caption: Computational workflow for tautomerism analysis.

Conclusion